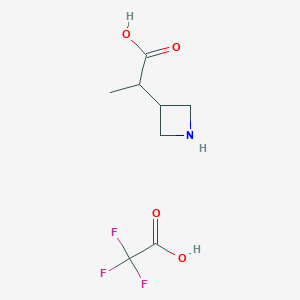

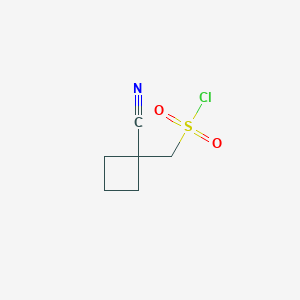

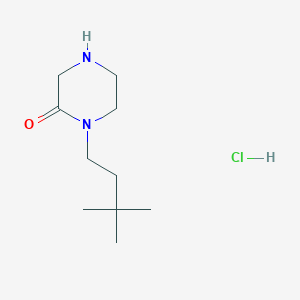

![molecular formula C7H6BrClN2 B1378909 8-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1419101-42-0](/img/structure/B1378909.png)

8-Bromoimidazo[1,2-a]pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular weight of 233.49 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is 8-bromoimidazo[1,2-a]pyridine hydrochloride . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 233.49 . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Applications De Recherche Scientifique

Synthesis of Polychlorinated and Halogenated Derivatives

Polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles, have been synthesized using a condensation reaction involving ethyl bromoacetate and chlorinated 2-aminopyridines. These compounds are then treated to exchange hydrobromide salts with hydrochloride salts, further processed to yield 2-chloroimidazo[1,2-a]pyridines through treatment with POCl3, indicating the versatility of 8-Bromoimidazo[1,2-a]pyridine hydrochloride in halogen exchange reactions and the synthesis of chlorinated derivatives (Gudmundsson, Drach, & Townsend, 1997).

Cyclization Reactions and Derivative Synthesis

The cyclization of 2-(benzylideneamino)pyridinium dihalomethylids, generated from reactions with dihalocarbenes, leads to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This process demonstrates the compound's role in facilitating cyclization reactions and generating structurally diverse halogenated imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry for their potential biological activities (Khlebnikov, Kostik, & Kostikov, 1991).

Development of Novel Benzamide Derivatives

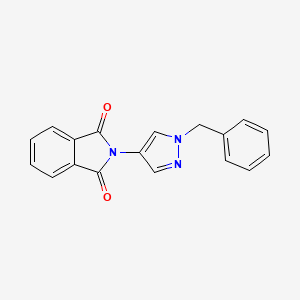

The synthesis and characterization of novel N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlight the compound's utility in the development of new chemical entities. These derivatives are characterized by various spectroscopic techniques, showcasing the compound's application in creating novel structures with potential pharmacological properties (Achugatla, Ghashang, & Guhanathan, 2017).

Microwave-Assisted Synthesis

An efficient, one-pot microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines demonstrates the compound's utility in rapid synthesis protocols. This method involves electrophilic aromatic bromination and has been applied to synthesize related imidazoheterocycles, showcasing the versatility of 8-Bromoimidazo[1,2-a]pyridine hydrochloride in facilitating the development of diverse heterocyclic compounds with potential applications in material science and pharmacology (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas .

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future direction is likely to focus on developing more efficient and environmentally friendly synthetic strategies .

Propriétés

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

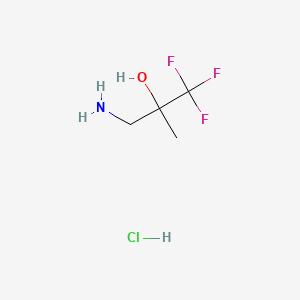

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)